Ibcasertib

Description

Structure

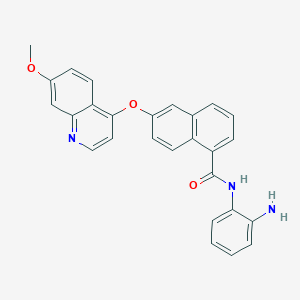

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKWREZNORONDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256349-48-0 | |

| Record name | Chiauranib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiauranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibcasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanistic Action of Ibcasertib (AZD3463) in Small Cell Lung Cancer: A Dual ALK/IGF-1R Inhibition Strategy

Abstract

Small Cell Lung Cancer (SCLC) remains one of the most aggressive and challenging malignancies to treat, with limited therapeutic advancements over the past several decades. The current standard of care offers modest survival benefits, highlighting an urgent need for novel targeted therapies. This guide delineates the mechanistic rationale for the investigation of Ibcasertib (AZD3463), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), as a potential therapeutic agent in SCLC. While direct preclinical or clinical data for this compound in SCLC is not yet available, this document synthesizes the established roles of ALK and IGF-1R signaling in neuroendocrine tumors and lung cancer, the known mechanism of this compound in other cancer models, and proposes a comprehensive framework for its preclinical validation in SCLC. We will explore the downstream signaling consequences of dual pathway inhibition, discuss potential biomarkers, and provide detailed experimental protocols to rigorously evaluate this promising therapeutic strategy.

Introduction: The Unmet Need in Small Cell Lung Cancer

Small Cell Lung Cancer (SCLC) accounts for approximately 15% of all lung cancers and is characterized by rapid doubling time, high metastatic potential, and the swift development of chemoresistance.[1][2] Despite initial sensitivity to platinum-based chemotherapy and radiation, the majority of patients relapse with aggressive, treatment-refractory disease.[1] The recent introduction of immune checkpoint inhibitors has offered a modest improvement in overall survival, but the prognosis for most patients with extensive-stage SCLC remains dismal.[3]

Unlike non-small cell lung cancer (NSCLC), where treatment has been revolutionized by targeted therapies against specific oncogenic drivers, SCLC has lacked clearly defined, druggable mutations in a significant patient subset.[2] This necessitates a deeper understanding of the signaling pathways that sustain SCLC proliferation and survival to identify novel therapeutic vulnerabilities. Two such pathways of interest are those driven by the Anaplastic Lymphoma Kinase (ALK) and the Insulin-like Growth Factor 1 Receptor (IGF-1R).

This compound (AZD3463): A Dual Kinase Inhibitor

This compound, also known as AZD3463, is a potent, orally bioavailable small molecule inhibitor of both ALK and IGF-1R.[4] With a high affinity for ALK (Ki of 0.75 nM), it has demonstrated efficacy in preclinical models, including those with acquired resistance to the first-generation ALK inhibitor, crizotinib.[4] Its dual activity against IGF-1R is particularly noteworthy, as this pathway has been implicated as a bypass mechanism for resistance to ALK inhibition.[4][5] While the primary development of AZD3463 has focused on neuroblastoma and ALK-rearranged NSCLC, the established roles of both ALK and IGF-1R in neuroendocrine tumors provide a strong rationale for its investigation in SCLC.[6][7]

The Rationale for Dual ALK and IGF-1R Inhibition in SCLC

The Role of ALK in Neuroendocrine Tumors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[8] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins with constitutively active ALK kinase domains, driving oncogenesis.[9] While ALK rearrangements are a hallmark of a subset of NSCLC, they are considered rare in SCLC.[10] However, case reports have documented ALK fusions in SCLC, with some patients showing durable responses to ALK inhibitors, suggesting that a small but identifiable subset of SCLC patients may benefit from ALK-targeted therapy.[10] Furthermore, aberrant ALK expression, independent of gene rearrangement, has been observed in high-grade pulmonary neuroendocrine carcinomas, including SCLC.[11]

The IGF-1R Pathway: A Key Player in SCLC Biology

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently implicated in the pathogenesis of SCLC.[7] IGF-1R is a transmembrane tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[6][12] These pathways are critical for cell proliferation, survival, and inhibition of apoptosis.

Studies have shown that IGF-1R is commonly expressed in both limited and extensive-stage SCLC.[7][13] Activation of the IGF-1R pathway stimulates SCLC cell line proliferation, and its inhibition leads to growth arrest and apoptosis.[7] Importantly, the IGF-1R pathway is also implicated in resistance to DNA-damaging agents like cisplatin, a cornerstone of SCLC chemotherapy.[1] Therefore, inhibiting IGF-1R may not only have a direct anti-tumor effect but could also re-sensitize SCLC cells to standard chemotherapy.[1]

The Synergy of Dual Inhibition

The rationale for a dual ALK/IGF-1R inhibitor like this compound in SCLC is twofold. Firstly, it could target a small subset of SCLC tumors that harbor ALK alterations. Secondly, and more broadly, the IGF-1R inhibition could have a significant anti-tumor effect across a larger SCLC patient population. There is also the potential for synergistic effects, where the simultaneous blockade of both pathways is more effective than inhibiting either alone, a phenomenon observed in other cancer models.

Mechanistic Action of this compound (AZD3463)

Based on studies in neuroblastoma and NSCLC, this compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the ALK and IGF-1R kinase domains.[4][14] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

Downstream Consequences of ALK Inhibition

Inhibition of ALK by this compound is expected to block the activation of several key signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

-

PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[8]

Downstream Consequences of IGF-1R Inhibition

Similarly, this compound's inhibition of IGF-1R will lead to the downregulation of:

-

PI3K/AKT/mTOR Pathway: A major downstream effector of IGF-1R, its inhibition will reduce cell survival and proliferation signals.[6]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is also activated by IGF-1R and its blockade will contribute to the anti-proliferative effects.[12]

The dual inhibition of these critical pathways by a single agent is hypothesized to lead to a more profound and durable anti-tumor response in SCLC.

Caption: Proposed dual inhibitory mechanism of this compound (AZD3463) in SCLC.

Preclinical Validation Strategy for this compound in SCLC

Given the absence of direct studies, a rigorous preclinical evaluation is necessary to validate the therapeutic potential of this compound in SCLC. The following experimental workflow is proposed:

Caption: A three-phase workflow for the preclinical evaluation of this compound in SCLC.

Phase 1: In Vitro Characterization

Objective: To determine the sensitivity of SCLC cell lines to this compound and confirm its on-target activity.

-

Experiment 1: Cell Viability Assays

-

Protocol:

-

Seed a panel of SCLC cell lines in 96-well plates.

-

Treat cells with a dose-response range of this compound for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).[15]

-

Calculate IC50 values for each cell line.

-

-

Causality: This initial screen will identify sensitive and resistant SCLC cell lines, providing the foundation for mechanistic studies.

-

-

Experiment 2: Western Blot Analysis

-

Protocol:

-

Treat sensitive SCLC cell lines with this compound at concentrations around the IC50 value for various time points.

-

Prepare whole-cell lysates.

-

Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.[3]

-

Probe membranes with antibodies against p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, and ERK.[3]

-

-

Causality: This experiment will confirm that this compound inhibits the phosphorylation of ALK and IGF-1R and their downstream effectors, validating its on-target mechanism of action in SCLC cells.

-

Phase 2: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in mouse models of SCLC.

-

Experiment 3: Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

-

Protocol:

-

Establish SCLC tumors in immunodeficient mice by subcutaneously injecting sensitive SCLC cell lines (CDX) or implanting patient tumor fragments (PDX).[1]

-

Once tumors reach a palpable size, randomize mice into treatment (this compound) and vehicle control groups.

-

Administer this compound orally at a predetermined dose and schedule.

-

Measure tumor volume regularly and monitor animal weight.

-

At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).

-

-

Causality: These in vivo studies will determine if the in vitro anti-proliferative effects translate to tumor growth inhibition in a more complex biological system. PDX models, in particular, offer higher clinical relevance.

-

Phase 3: Biomarker Discovery

Objective: To identify potential biomarkers that predict sensitivity to this compound.

-

Experiment 4: Correlation of ALK and IGF-1R Expression with Sensitivity

-

Protocol:

-

Using the panel of SCLC cell lines from Phase 1, quantify the protein expression levels of ALK and IGF-1R via Western blot or immunohistochemistry.

-

Correlate the expression levels with the corresponding IC50 values for this compound.

-

-

Causality: This analysis will investigate whether high expression of either target receptor is associated with increased sensitivity to the drug, which could guide patient selection in future clinical trials.

-

Data Presentation

Table 1: Hypothetical Preclinical Data for this compound (AZD3463) in SCLC Cell Lines

| Cell Line | ALK Status | IGF-1R Expression | This compound IC50 (nM) |

| SCLC-A | Wild-Type | High | 50 |

| SCLC-B | Wild-Type | Moderate | 250 |

| SCLC-C | EML4-ALK Fusion | High | 10 |

| SCLC-D | Wild-Type | Low | >1000 |

This table represents a hypothetical outcome of the proposed in vitro screening to illustrate how data would be presented.

Conclusion and Future Directions

While direct evidence is currently lacking, the dual ALK/IGF-1R inhibitor this compound (AZD3463) represents a scientifically compelling therapeutic strategy for small cell lung cancer. The known roles of IGF-1R in SCLC proliferation and chemoresistance, coupled with the potential for targeting a subset of ALK-altered tumors, provide a strong rationale for its investigation. The proposed preclinical validation workflow offers a comprehensive and self-validating system to rigorously assess its mechanism of action and anti-tumor efficacy in SCLC models.

Should these preclinical studies yield positive results, the path forward would involve initiating Phase I/II clinical trials in patients with advanced, refractory SCLC. Patient selection could be guided by biomarker analysis, potentially enriching for those with high IGF-1R expression or the rare presence of ALK rearrangements. The combination of this compound with standard chemotherapy also warrants investigation, given the role of IGF-1R in DNA damage repair. Ultimately, the exploration of this compound in SCLC could open a much-needed new therapeutic avenue for this devastating disease.

References

- Wang Y, Wang L, Guan S, Cao W, Wang H, Chen Z, et al. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis. Sci Rep. 2016;6:19423. [Link]

- Warneke J, Gleave M, Kam-Thong T, et al. IGF-1R Targeting Increases the Antitumor Effects of DNA-Damaging Agents in SCLC Model: An Opportunity to Increase the Efficacy of Standard Therapy. Mol Cancer Ther. 2013;12(7):1213-22. [Link]

- Ashton S, et al. Abstract 919: AZD3463, a novel ALK/IGF1R inhibitor, overcomes multiple mechanisms of acquired resistance to crizotinib. Cancer Research. 2013;73(8_Supplement):919. [Link]

- Kandathil A, et al. Insulin growth factor-1 receptor (IGF-1R) expression in small cell lung cancer (SCLC). Journal of Clinical Oncology. 2009;27(15_suppl):e22153. [Link]

- Kim M, et al. Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. 2016;6(22):e2023. [Link]

- Li Y, et al. ALK Rearrangement in Small-Cell Lung Cancer and Durable Response to Alectinib: A Case Report. OncoTargets and Therapy. 2021;14:5167-5172. [Link]

- Moore A, et al. Increased insulin-like growth factor 1 receptor (IGF1R) protein expression and gene copy number in small cell lung cancer. Oncotarget. 2015;6(1):475-85. [Link]

- Craddock C, et al. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer. Oncotarget. 2017;8(56):95438-95449. [Link]

- Katayama R, et al. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine. 2012;4(120):120ra17. [Link]

- Wu J, et al. Insulin-like growth factor-1 receptor-targeted therapy for non-small cell lung cancer: a mini review. J Thorac Dis. 2014;6(Suppl 5):S559-65. [Link]

- Zeng, Q., et al. Abstract 919: AZD3463, a novel ALK/IGF1R inhibitor, overcomes multiple mechanisms of acquired resistance to crizotinib. Request PDF. [Link]

- Levinson K, et al. Small-cell transformation of ALK-rearranged non-small-cell adenocarcinoma of the lung. Cold Spring Harb Mol Case Stud. 2018;4(1):a002124. [Link]

- IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines.

- Lin JJ, et al. ALK alterations and inhibition in lung cancer. Semin Cancer Biol. 2017;42:81-88. [Link]

- What is ALK-positive lung cancer? Understanding Diagnosis | LCFA. [Link]

- Guan J, et al.

- Guan J, et al. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway. Cancers (Basel). 2023;15(17):4255. [Link]

- Addeo A, et al. Targeting ALK Rearrangements in NSCLC: Current State of the Art. Front Oncol. 2021;11:789357. [Link]

- IGF-1 impairs downstream signaling and promotes proliferation of ALK+ ALCL cells.

- Targeting DLL3 in Small Cell Lung Cancer and Other Neuroendocrine Carcinomas. OncLive. [Link]

- Percentage of IC50 values | Download Table.

- Small Cell Lung Cancer - All Clinical Trials. [Link]

- Treatment Clinical Trials for Small Cell Lung Cancer - NCI. [Link]

- Giffin MJ, et al. Emerging therapies targeting the delta-like ligand 3 (DLL3) in small cell lung cancer.

- First Immunotherapy Approved for Patients with Small Cell Lung Cancer. OHC. [Link]

- Serum Concentrations of IGF-1R, ERK2, and EGFR and Their Clinical Significance in Patients with Neuroendocrine Tumors. MDPI. [Link]

- Mutational status and IC50 values of neuroblastoma cell lines.

- Emerging therapies targeting the delta-like ligand 3 (DLL3) in small cell lung cancer.

- Garassino MC, et al. Novel Therapeutic Options for Small Cell Lung Cancer. Curr Oncol Rep. 2023;25(10):1199-1211. [Link]

- Evolving Options for SCLC Management Drive the Need for Increasingly Personalized Approaches | OncLive. [Link]

- DLL3-guided therapies in small-cell lung cancer: from antibody-drug conjugate to precision immunotherapy and radioimmunotherapy. J Immunother Cancer. 2024;12(5):e008821. [Link]

- Find a Clinical Trial | American Lung Associ

- Byers LA, et al. Abstract 1802: IGF-1R inhibition as a novel therapeutic strategy for small cell lung cancer. Cancer Research. 2012;72(8_Supplement):1802. [Link]

- How to detect IGF-1R phosphorylation by western blot?

- Insulin-like Growth Factor 1 Receptor facilitates NSCLC tumor growth acting in the tumor microenvironment.

- Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. J Vis Exp. 2018;(132):56889. [Link]

- Cell Viability Assays. Assay Guidance Manual. [Link]

- Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. Cancer Manag Res. 2023;15:159-171. [Link]

- Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices. PLoS One. 2016;11(1):e0146644. [Link]

- Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study. Oncotarget. 2018;9(39):25662-25672. [Link]

- Implications of Insulin-like Growth Factor 1 Receptor Activation in Lung Cancer. J Cancer. 2016;7(6):639-45. [Link]

- WESTERN BLOTTING PROTOCOL. Peak Proteins. [Link]

- Results of trypan blue cell viability assay using SCLC cell line... | Download Scientific Diagram.

- IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB World. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel Therapeutic Options for Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohcare.com [ohcare.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased insulin-like growth factor 1 receptor (IGF1R) protein expression and gene copy number in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lung.org [lung.org]

- 9. researchgate.net [researchgate.net]

- 10. ALK Rearrangement in Small-Cell Lung Cancer and Durable Response to Alectinib: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is ALK-positive lung cancer? Understanding Diagnosis | LCFA [lcfamerica.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Unveiling the Potent and Selective Kinase Inhibition Profile of Chiauranib (CS-2164): A Technical Guide

Introduction: A Multi-Pronged Approach to Cancer Therapy

Chiauranib (CS-2164), a novel, orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent in oncology.[1] Developed by Chipscreen Biosciences, Chiauranib is distinguished by its unique triple-pathway mechanism of action, concurrently targeting tumor cell mitosis, angiogenesis, and the tumor immune microenvironment.[2] This multi-targeted approach stems from its highly selective inhibition of a specific set of protein kinases crucial for tumor progression and survival.[2] This technical guide provides an in-depth exploration of the target kinase profile of Chiauranib, the downstream signaling consequences of its inhibitory action, and the experimental methodologies employed to elucidate its potent and selective activity.

Core Target Kinase Profile: Potency and Selectivity

Chiauranib exerts its anti-tumor effects by potently inhibiting a select group of serine/threonine and receptor tyrosine kinases. Extensive preclinical investigations have demonstrated that Chiauranib exhibits high potency against its primary targets, with IC50 values consistently in the low nanomolar range.[3][4] This high degree of selectivity is crucial for minimizing off-target effects and contributes to a more favorable safety profile.[4]

The primary kinase targets of Chiauranib can be categorized into three key functional groups:

-

Mitotic Kinase: Aurora B (AURKB)[4]

-

Angiogenesis-Related Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit[1][4]

-

Immune Microenvironment-Modulating Kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]

The following table summarizes the in vitro inhibitory activity of Chiauranib against its key target kinases, as determined by cell-free kinase assays.

| Kinase Target | IC50 (nM) | Functional Pathway |

| Aurora B | 9 | Mitosis, Cell Cycle Control |

| VEGFR1 | 1-9 (range) | Angiogenesis |

| VEGFR2 | 7 | Angiogenesis |

| VEGFR3 | 1-9 (range) | Angiogenesis |

| PDGFRα | 1-9 (range) | Angiogenesis, Tumor Growth |

| c-Kit | 1-9 (range) | Tumor Growth, Proliferation |

| CSF-1R | 7 | Immune Microenvironment |

| PDGFRβ | 93 | Angiogenesis, Tumor Growth |

Data compiled from Zhou et al., 2017, Cancer Science.[5]

It is noteworthy that Chiauranib displays significantly lower potency against a wide range of other kinases, underscoring its selectivity. For instance, it shows only moderate to little activity against kinases such as c-RAF, DDR2, PLK1, and PLK3, and virtually no activity against over 120 other tested kinases at concentrations up to 10 μM.[5]

Mechanism of Action and Downstream Signaling Consequences

The multi-targeted nature of Chiauranib leads to a synergistic anti-tumor effect by disrupting several critical signaling pathways simultaneously.

Inhibition of Aurora B and Mitotic Catastrophe

As a potent inhibitor of Aurora B, a key regulator of mitosis, Chiauranib disrupts the proper segregation of chromosomes during cell division.[4] This leads to a G2/M phase cell cycle arrest and, ultimately, polyploidy and apoptotic cell death.[3][4] A direct downstream consequence of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation and segregation.[4][6]

Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition

Chiauranib's potent inhibition of VEGFR1, VEGFR2, and VEGFR3, as well as PDGFRs, blocks the signaling cascades that are essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4] Specifically, inhibition of VEGFR2 has been shown to suppress the downstream MEK/ERK/STAT3 signaling pathway.[4][7] This leads to a reduction in the expression of pro-angiogenic factors and an increase in anti-angiogenic genes, ultimately inhibiting tumor growth and migration.[4]

Modulation of the Tumor Immune Microenvironment through CSF-1R Inhibition

The inhibition of CSF-1R by Chiauranib is a key component of its immunomodulatory activity.[4] CSF-1R signaling is critical for the differentiation and survival of tumor-associated macrophages (TAMs), which often have immunosuppressive functions within the tumor microenvironment. By blocking CSF-1R, Chiauranib can reduce the infiltration of these immunosuppressive cells, potentially enhancing the anti-tumor immune response.[4]

Activation of the p53 Signaling Pathway

Interestingly, in KRAS wild-type colorectal cancer cells, Chiauranib has been shown to activate the p53 signaling pathway.[5] This activation leads to an increase in reactive oxygen species (ROS) production, which in turn induces apoptosis.[5] This finding suggests a potential biomarker-driven application for Chiauranib in specific patient populations.

Experimental Methodologies: A Framework for Kinase Profile Determination

The determination of Chiauranib's kinase inhibition profile relies on robust and validated in vitro biochemical assays. The following outlines a representative workflow for assessing the potency and selectivity of a kinase inhibitor like Chiauranib.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a generic, cell-free biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.

1. Reagents and Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing appropriate salts, DTT, and BSA)

-

Test inhibitor (e.g., Chiauranib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplates (e.g., 384-well)

-

Plate reader capable of detecting the chosen signal (luminescence or fluorescence)

2. Assay Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: The kinase, substrate, and test inhibitor are pre-incubated in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.

-

Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Clinical Significance and Future Directions

The well-defined and potent kinase inhibition profile of Chiauranib provides a strong rationale for its clinical development across a range of malignancies. Its triple-pathway mechanism of action suggests potential efficacy in tumors where mitosis, angiogenesis, and immune evasion are key drivers of disease progression. Clinical trials are ongoing to evaluate the safety and efficacy of Chiauranib, both as a monotherapy and in combination with other anti-cancer agents, in various solid tumors and hematological malignancies.[2] The selective nature of Chiauranib's kinase inhibition is anticipated to translate into a manageable safety profile in clinical settings. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from Chiauranib therapy, further personalizing cancer treatment.

References

- Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Sci. 2017;108(3):469-477. [Link]

- Tang Y, Zhong M, Pan G, et al. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway. Pharmaceuticals (Basel). 2022;16(1):15. [Link]

- Wang Y, Liu Y, Zhang J, et al. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway. Am J Cancer Res. 2020;10(11):3666-3685. [Link]

- CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed. [Link]

- Sun Y, Yang L, Hao X, et al. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors.

- Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling p

- Chiauranib (Ibcasertib, CS2164) - Adooq Bioscience. [Link]

- Chiauranib : Drug Detail - Cancer Knowledgebase (CKB). [Link]

- Characterization of CS2164 as a multitarget inhibitor. (a) Chemical...

- Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metast

- JAK1 x Aurora B x FGFR1 x CSF-1R x FGFR2 x Aurora A x FGFR3 x VEGFR x JAK2 - Drugs, Indications, Patents - P

- Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC - NIH. [Link]

- Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein

Sources

- 1. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiauranib [chipscreen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CS2164, a novel multi‐target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti‐tumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

An In-Depth Technical Guide to the Downstream Signaling Pathway Analysis of Ibcasertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibcasertib (also known as Chiauranib or CS2164) is an investigational, orally bioavailable, small-molecule multi-kinase inhibitor with potent anti-tumor activity.[1] Its efficacy stems from its ability to simultaneously target key regulators of tumor angiogenesis, cell division (mitosis), and inflammation.[1][2][3] A thorough understanding of the downstream molecular consequences of this compound treatment is paramount for biomarker discovery, patient selection strategies, and the rational design of combination therapies. This guide provides a technical framework for researchers to dissect the downstream signaling pathways modulated by this compound. We will delve into the core signaling axes affected, present detailed, field-proven methodologies for their analysis, and offer insights into data interpretation and validation, grounded in the principles of scientific integrity.

This compound: Core Molecular Targets and Mechanism of Action

This compound is characterized by its action against a specific constellation of serine/threonine and receptor tyrosine kinases.[1] Its anti-tumor effects are a composite of inhibiting distinct, yet often interconnected, cellular processes.

Primary Kinase Targets: The principal targets of this compound include:

-

Aurora Kinase B (AURKB): A critical regulator of mitosis, particularly chromosome segregation and cytokinesis.[1][2][4]

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Key mediators of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][4][5]

-

Platelet-Derived Growth Factor Receptors (PDGFRα/β): Involved in cell growth, proliferation, and angiogenesis.[1][4]

-

c-Kit: A receptor tyrosine kinase implicated in the proliferation and survival of various cell types, including certain cancer cells.[1][4]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the regulation of macrophages and chronic inflammation within the tumor microenvironment.[1][2][4]

This multi-targeted profile results in a three-pronged therapeutic attack: anti-mitotic, anti-angiogenic, and anti-inflammatory.[1]

| Target Kinase Family | Specific Members | Primary Biological Process | IC50 (nM) |

| Aurora Kinase | AURKB | Mitosis, Cell Cycle Control | 1-9 |

| VEGF Receptors | VEGFR1, VEGFR2, VEGFR3 | Angiogenesis, Vascular Permeability | 7-9 |

| PDGF Receptors | PDGFRα, PDGFRβ | Cell Proliferation, Angiogenesis | 1-9 |

| Other RTKs | c-Kit, CSF-1R | Proliferation, Inflammation | 1-9 |

| Table 1: Primary molecular targets of this compound and their associated biological functions and inhibitory concentrations.[1][2] |

Dissecting the Core Downstream Signaling Cascades

Inhibition of the aforementioned kinases by this compound triggers a cascade of downstream effects. The two most prominent and experimentally tractable pathways are the Aurora B-mediated mitotic pathway and the RTK-driven PI3K/AKT/mTOR survival pathway.

The Anti-Mitotic Axis: Aurora B Inhibition

Inhibition of AURKB by this compound directly interferes with the mechanics of cell division. A primary consequence is the induction of G2/M cell cycle arrest.[2] The most direct and measurable biochemical event is the suppression of Histone H3 phosphorylation at Serine 10 (p-H3(Ser10)), a critical modification for chromosome condensation and segregation, which is directly catalyzed by Aurora B.[2][3]

The Anti-Proliferative & Anti-Angiogenic Axis: RTK Inhibition

By targeting VEGFR, PDGFR, and c-Kit, this compound effectively cuts off upstream signals that activate pro-survival and proliferative pathways. A central hub for these signals is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[6][7][8][9] This pathway is a master regulator of cell metabolism, growth, and survival.[10][11]

-

AKT (Protein Kinase B): A key node in the pathway, activated downstream of PI3K. Once activated via phosphorylation, AKT phosphorylates a multitude of substrates.[6][12]

-

mTOR (mammalian Target of Rapamycin): A crucial downstream effector of AKT.[13] mTOR exists in two complexes, mTORC1 and mTORC2.[10] mTORC1, in particular, promotes protein synthesis by phosphorylating targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[13][14]

-

FOXO Transcription Factors: AKT-mediated phosphorylation of Forkhead box O (FOXO) transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in apoptosis and cell cycle arrest.[6][15][16]

Therefore, this compound treatment is expected to decrease the phosphorylation (and thus activity) of AKT, mTOR, S6K, and 4E-BP1, while potentially promoting the nuclear localization and activity of FOXO proteins.

A Strategic Workflow for Downstream Pathway Analysis

A robust investigation combines targeted validation of expected pathway modulation with unbiased discovery of novel effects. This multi-pronged approach ensures both confirmation of the primary mechanism and the potential identification of off-target or unexpected network-level responses.

Key Methodologies: Detailed Protocols

Targeted Analysis: Western Blotting for Phospho-Proteins

Western blotting is the gold standard for validating the effect of an inhibitor on the phosphorylation state of specific proteins. Success with phospho-proteins requires meticulous attention to preserving these labile post-translational modifications.

Causality Behind Key Choices:

-

Phosphatase Inhibitors: Cellular phosphatases are highly active upon cell lysis and can rapidly remove phosphate groups.[17] Their inhibition is non-negotiable for accurate results.

-

Blocking with BSA: Milk contains the phosphoprotein casein, which can cause high background noise by cross-reacting with phospho-specific antibodies.[17][18] Bovine Serum Albumin (BSA) is a non-phosphorylated protein and is the preferred blocking agent.

-

Tris-Buffered Saline (TBS): Phosphate-buffered saline (PBS) should be avoided as the free phosphate can compete with the antibody for binding to the phospho-epitope.[19]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of harvest. Treat with the desired concentration of this compound and a vehicle control (e.g., DMSO) for the specified time. Include positive and negative controls (e.g., serum starvation followed by growth factor stimulation +/- this compound).

-

Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a complete protease inhibitor cocktail and a phosphatase inhibitor cocktail. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Homogenization & Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and boil at 95°C for 5 minutes to denature the proteins.[18][20]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18] Confirm transfer efficiency with Ponceau S staining.

-

Blocking: Destain the membrane and block with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18][20]

-

Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-AKT Ser473, anti-p-mTOR Ser2448, anti-p-H3 Ser10) in 5% BSA/TBST according to the manufacturer's recommendation. Incubate overnight at 4°C with agitation.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.[20]

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT) or a housekeeping protein like GAPDH.

Unbiased Profiling: Quantitative Mass Spectrometry

To gain a comprehensive, unbiased view of this compound's impact on the cellular phosphoproteome, quantitative mass spectrometry-based proteomics is the method of choice.[21][22] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the direct comparison of protein/phosphorylation abundance between treated and control cells with high accuracy.[21]

Workflow Overview:

-

SILAC Labeling: Culture two populations of cells in media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) isotopes of arginine and lysine.

-

Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.

-

Lysis and Protein Mixing: Lyse both cell populations and combine them in a 1:1 protein ratio.

-

Protein Digestion: Digest the combined proteome into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Use techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer detects pairs of "light" and "heavy" peptides. The ratio of their signal intensities directly reflects the change in phosphorylation at that specific site due to this compound treatment. This data can reveal thousands of phosphorylation changes across the entire proteome, confirming expected pathway inhibition and uncovering novel targets.[21][22][23]

Transcriptional Output Analysis

Changes in signaling pathways ultimately converge on transcription factors, altering gene expression. Analyzing the transcriptional consequences of this compound treatment provides a functional readout of its activity.

-

RT-qPCR: A targeted approach to measure the expression of known downstream target genes of pathways like the FOXO family (e.g., p27, BIM) or angiogenesis-related genes (e.g., VEGF itself in a feedback loop).

-

RNA-Sequencing / NanoString: Unbiased, high-throughput methods to profile the expression of thousands of genes simultaneously.[24][25] This can reveal entire gene signatures and pathways modulated by this compound, providing a broad view of the cellular response.[26][27]

Data Interpretation and Self-Validating Systems

The strength of this multi-faceted approach lies in the integration of data. Each experimental arm should serve to validate the others, creating a self-validating system.

-

Phospho-Western Blot: Confirms inhibition of key, high-abundance nodes (e.g., p-AKT).

-

Phosphoproteomics: Provides unbiased, system-wide confirmation and identifies novel downstream substrates that are not easily probed by antibodies.

-

Gene Expression Analysis: Serves as a functional readout of the upstream signaling changes. For example, a decrease in p-AKT (Western) and its downstream substrates (Mass Spec) should correlate with an increase in the transcription of FOXO target genes (RNA-Seq).

The Logic of Controls: A well-designed experiment is built on a foundation of rigorous controls that allow for unambiguous interpretation of the results.

Conclusion and Future Directions

The analysis of this compound's downstream signaling pathways is a critical step in its development and clinical application. By employing a combination of targeted validation techniques like Western blotting and unbiased discovery platforms like quantitative phosphoproteomics and transcriptomics, researchers can build a comprehensive and robust model of its mechanism of action. This detailed molecular understanding is essential for identifying predictive biomarkers, understanding potential resistance mechanisms, and guiding the rational development of next-generation therapeutic strategies. Future studies should focus on applying these techniques in more complex in vivo models and patient-derived samples to translate these foundational mechanistic insights into clinical practice.

References

- Grokipedia. (2026, January 8). This compound. Grokipedia.

- Wikipedia. (n.d.).

- Gosset. (n.d.).

- (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.

- van der Horst, A., & Burgering, B. M. T. (n.d.). FOXO transcription factors: key regulators of cellular quality control. PubMed Central.

- Abcam. (n.d.).

- (n.d.).

- Sabatini, D. M. (n.d.).

- Wikipedia. (n.d.). FOX proteins. Wikipedia.

- Daub, H. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.

- (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.

- MDPI. (n.d.).

- (n.d.).

- PubMed. (n.d.). FOXO Transcription Factors: A Brief Overview. PubMed.

- Cusabio. (n.d.).

- Scilit. (2024, November 20). FOXO Transcription Factors: A Brief Overview. Scilit.

- News-Medical.Net. (2020, March 9).

- RayBiotech. (n.d.).

- Invent Biotechnologies Inc. (2025, August 11). Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc.

- Boster Biological Technology. (n.d.).

- Wikipedia. (n.d.). This compound. Wikipedia.

- Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.

- Cusabio. (n.d.).

- MedchemExpress.com. (n.d.). Chiauranib (this compound) | Multi-target Inhibitor. MedchemExpress.com.

- HandWiki. (2026, January 1). Chemistry:this compound. HandWiki.

- Daub, H. (2015, January 16). Quantitative proteomics of kinase inhibitor targets and mechanisms. PubMed.

- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot. Proteintech Group.

- Bio-Rad Antibodies. (n.d.).

- (n.d.).

- PubMed. (2025, July 31). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor. PubMed.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- bioRxiv. (2024, October 4). Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. bioRxiv.

- (2025, January 31). Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells. PMC - NIH.

- Tóth, K., & Gaál, Z. (2025, April 10).

- (2025, July 31). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor. PubMed Central.

- (2025, September 17). Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Chemistry:this compound - HandWiki [handwiki.org]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. gosset.ai [gosset.ai]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cusabio.com [cusabio.com]

- 10. cusabio.com [cusabio.com]

- 11. raybiotech.com [raybiotech.com]

- 12. bosterbio.com [bosterbio.com]

- 13. assaygenie.com [assaygenie.com]

- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FOXO transcription factors: key regulators of cellular quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FOX proteins - Wikipedia [en.wikipedia.org]

- 17. inventbiotech.com [inventbiotech.com]

- 18. researchgate.net [researchgate.net]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative Top-down Proteomics Revealed Kinase Inhibitor-induced Proteoform-level Changes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gene expression analysis of patients with chronic myeloid leukemia who discontinued tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibcasertib: A Technical Guide to its Chemical Structure, Synthesis, and Multi-Targeted Mechanism of Action

Foreword

In the landscape of modern oncology, the pursuit of therapeutic agents with high efficacy and specificity is paramount. Ibcasertib (also known as Chiauranib or CS2164) has emerged as a promising investigational small molecule inhibitor, demonstrating a unique polypharmacological profile that targets key pathways in tumor progression. This technical guide provides an in-depth exploration of this compound's chemical architecture, a plausible synthetic route based on established chemical principles, and a detailed analysis of its multi-targeted mechanism of action. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific foundation of this compound and its potential as a next-generation cancer therapeutic.

Chemical Profile of this compound

This compound is an orally bioavailable, multi-kinase inhibitor developed by Shenzhen Chipscreen Biosciences.[1] Its chemical identity is rooted in a complex heterocyclic structure, meticulously designed to interact with the ATP-binding pockets of several key oncogenic kinases.

Chemical Structure and Nomenclature

The foundational structure of this compound is built upon a naphthalene carboxamide scaffold, further functionalized with a methoxyquinolinyl ether and an aminophenyl group. This intricate arrangement of aromatic and heterocyclic rings is crucial for its biological activity.

-

IUPAC Name: N-(2-aminophenyl)-6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxamide[2]

-

Synonyms: Chiauranib, CS2164[2]

-

CAS Number: 1256349-48-0[2]

-

Molecular Formula: C₂₇H₂₁N₃O₃[2]

-

Molecular Weight: 435.48 g/mol

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in the table below. These properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| SMILES String | COC1=CC2=C(C=C1)C(=CC=N2)OC3=CC=C4C(=C3)C=CC=C4C(=O)NC5=CC=CC=C5N | |

| InChI Key | BRKWREZNORONDU-UHFFFAOYSA-N |

Structural Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound: A Proposed Retrosynthetic Approach

While the precise, industrial-scale synthesis of this compound is proprietary to Shenzhen Chipscreen Biosciences[3], a plausible and efficient synthetic route can be postulated based on established principles of organic chemistry, particularly amide bond formation and ether synthesis. The following proposed synthesis is designed for its logical flow and amenability to laboratory-scale preparation.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) suggests a convergent approach. The key disconnection lies at the amide bond, yielding 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II) and benzene-1,2-diamine (III). The naphthoic acid intermediate (II) can be further disconnected at the ether linkage to give 6-hydroxynaphthalene-1-carboxylic acid (IV) and 4-chloro-7-methoxyquinoline (V).

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-chloro-7-methoxyquinoline (V)

This intermediate can be prepared from 3-methoxyaniline and diethyl malonate through a series of reactions including a Gould-Jacobs reaction to form the quinolone ring, followed by chlorination.

Step 2: Synthesis of 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II)

-

Reaction: Nucleophilic aromatic substitution (Williamson ether synthesis).

-

Reactants: 6-hydroxynaphthalene-1-carboxylic acid (IV) and 4-chloro-7-methoxyquinoline (V).

-

Reagents and Conditions: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN), with heating.

-

Work-up and Purification: Acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

Step 3: Synthesis of this compound (I)

-

Reaction: Amide bond formation.

-

Reactants: 6-((7-methoxyquinolin-4-yl)oxy)naphthalene-1-carboxylic acid (II) and benzene-1,2-diamine (III).

-

Reagents and Conditions:

-

Activation of the carboxylic acid: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or activation in situ using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or DMF.

-

Temperature: Typically carried out at room temperature.

-

-

Work-up and Purification: Aqueous work-up to remove excess reagents and byproducts, followed by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Visualization

The proposed synthetic pathway is illustrated in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: A Multi-Pronged Attack on Cancer Hallmarks

This compound exerts its anti-tumor effects by simultaneously inhibiting multiple key signaling pathways involved in tumor angiogenesis, cell proliferation (mitosis), and chronic inflammation.[1][3] This multi-targeted approach is a strategic advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target therapies.

Inhibition of Angiogenesis-Related Kinases

This compound potently inhibits a panel of receptor tyrosine kinases that are critical for angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): By blocking VEGFR signaling, this compound directly impedes the proliferation and migration of endothelial cells, thus cutting off the tumor's blood supply.

-

Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Inhibition of PDGFR signaling disrupts the recruitment of pericytes, which are essential for the stability and maturation of newly formed blood vessels.

-

c-Kit (Stem Cell Factor Receptor): Dysregulation of c-Kit signaling is implicated in the progression of various cancers. This compound's inhibition of c-Kit contributes to its broad anti-tumor activity.

Caption: this compound's inhibition of angiogenesis pathways.

Disruption of Mitosis through Aurora B Kinase Inhibition

A key and distinguishing feature of this compound is its potent inhibition of Aurora B kinase, a serine/threonine kinase that plays a crucial role in cell division.

-

Aurora B Kinase: As a component of the chromosomal passenger complex, Aurora B is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by this compound leads to defects in mitosis, resulting in polyploidy and ultimately apoptosis of rapidly dividing cancer cells.

Caption: this compound's disruption of mitosis via Aurora B inhibition.

Modulation of the Tumor Microenvironment via CSF-1R Inhibition

This compound also targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and survival.

-

CSF-1R: Tumor-associated macrophages (TAMs) often promote tumor growth and immunosuppression. By inhibiting CSF-1R, this compound can reduce the infiltration of TAMs into the tumor microenvironment, thereby potentially restoring anti-tumor immunity.

Caption: this compound's modulation of the tumor microenvironment.

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its key targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) values demonstrating its high affinity and selectivity.

| Kinase Target | IC₅₀ (nM) | Biological Role |

| VEGFR1 | 8 | Angiogenesis |

| VEGFR2 | 7-9 | Angiogenesis |

| VEGFR3 | 7-9 | Angiogenesis, Lymphangiogenesis |

| PDGFRα | Data not specified | Angiogenesis, Stromal Remodeling |

| PDGFRβ | Data not specified | Angiogenesis, Stromal Remodeling |

| c-Kit | Data not specified | Cell Proliferation, Survival |

| Aurora B | Data not specified | Mitosis, Cell Cycle Control |

| CSF-1R | Data not specified | Macrophage Differentiation, Survival |

Note: Specific IC₅₀ values for all targets are not publicly available but are reported to be in the low nanomolar range.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted cancer therapy. Its unique ability to simultaneously inhibit key drivers of angiogenesis, mitosis, and tumor-associated inflammation provides a strong rationale for its continued clinical development. The proposed synthesis offers a viable route for its preparation, enabling further preclinical and clinical investigation. As our understanding of the complex interplay of signaling pathways in cancer deepens, the multi-targeted approach of this compound may prove to be a highly effective strategy for treating a broad range of malignancies and overcoming the challenge of acquired drug resistance. Future research should focus on elucidating the synergistic effects of inhibiting these diverse pathways and identifying patient populations most likely to benefit from this novel therapeutic agent.

References

- Zhou, Y., Shan, S., Li, Z. B., Xin, L. J., Pan, D. S., Yang, Q. J., et al. (2017). CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science, 108(3), 469–477. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2023, December 30). This compound. In Wikipedia.

- Grokipedia. (2026, January 8). This compound.

Sources

Ibcasertib (Chiauranib): A Technical Guide to its Discovery and Development as a Triple-Pathway Kinase Inhibitor

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Ibcasertib (also known as Chiauranib or CS2164) represents a novel approach in oncology, engineered as an orally bioavailable, small-molecule inhibitor that concurrently targets three critical pathways implicated in tumorigenesis: tumor angiogenesis, cell mitosis, and the tumor immune microenvironment.[1] Developed by Shenzhen Chipscreen Biosciences, this multi-kinase inhibitor has demonstrated a potent and selective profile against key protein kinases, leading to a robust pipeline of clinical investigations across a spectrum of solid and hematological malignancies.[2][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development timeline of this compound, offering field-proven insights into its journey from laboratory to late-stage clinical trials.

Discovery and Rationale: A Multi-Targeting Strategy

The conception of this compound was rooted in a strategic decision to counteract the complexity and redundancy of cancer signaling pathways, which often lead to therapeutic resistance against single-target agents.[3] Chipscreen Biosciences utilized its proprietary chemical genomics-based discovery platform to design a novel molecular entity capable of simultaneously engaging distinct, yet interconnected, cancer-driving mechanisms.[4][5]

The core rationale is a tripartite inhibition strategy:

-

Anti-Angiogenesis: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β), this compound aims to cut off the tumor's blood supply, a critical process for its growth and metastasis.[6][7]

-

Anti-Mitotic Activity: Inhibition of Aurora B kinase, a key regulator of mitosis, is intended to induce errors in chromosome segregation and cell division, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[6]

-

Modulation of the Tumor Microenvironment: Targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway serves to reduce the infiltration and activity of tumor-associated macrophages (TAMs), which are known to promote an immunosuppressive microenvironment and support tumor progression.[1][6][8]

This integrated approach is designed to produce a comprehensive anti-tumor effect that is potentially more durable and less susceptible to resistance.[4]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of several key kinases.[9][10] Its primary targets include Aurora B, VEGFRs, PDGFRs, c-Kit, and CSF-1R.[2][6] The inhibition of these kinases disrupts downstream signaling cascades, resulting in a multi-pronged assault on the tumor.

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion and Future Directions

This compound (Chiauranib) is a rationally designed multi-kinase inhibitor whose development has been marked by a series of key regulatory milestones and promising clinical data. Its unique triple-pathway mechanism—targeting angiogenesis, mitosis, and the tumor microenvironment—offers a compelling strategy to combat cancer from multiple angles. The progress in late-stage trials for SCLC and ovarian cancer, along with explorations into other malignancies like pancreatic cancer, underscores its potential as a significant addition to the oncologic armamentarium. [2][11][12] Future development will likely focus on:

-

Combination Therapies: Expanding its use in combination with immunotherapy and chemotherapy, as seen in the recent Phase III SCLC trial approval, to achieve synergistic effects. [4][12]* Biomarker Identification: Identifying patient populations most likely to respond based on the genetic or expression profiles of its targets.

-

Global Expansion: Continuing to advance clinical trials in regions outside of China, such as the ongoing Phase Ib/II trial in the United States. [1] The journey of this compound from a concept on a chemical genomics platform to a late-stage clinical candidate provides a powerful case study in modern, mechanism-driven drug development.

References

- This compound. (2026). Grokipedia.

- Chiauranib (this compound) | Multi-target Inhibitor. (n.d.). MedchemExpress.com.

- Chipscreen Biosciences Secures NMPA Approval for Phase III Trial of Chiauranib in ES-SCLC Tre

- This compound - Chipscreen Biosciences. (2024). AdisInsight.

- Chemistry:this compound. (2026). HandWiki.

- This compound. (2025). Wikipedia.

- Innovative Product. (n.d.). Chipscreen Biosciences (US) LTD.

- Clinical Trials Using this compound. (n.d.).

- The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved. (2024). BioSpace.

- Chiauranib. (n.d.). Chipscreen Biosciences.

- Chipscreen received a Phase 1b/2 clinical trial of Chiauranib/CS2164 IND clearance from the US Food and Drug Administration (FDA). (2021). Chipscreen Biosciences.

- Preclinical Studies of Chiauranib Inhibit Follicular Lymphoma through VEGFR2/ERK/STAT3 Signaling P

- Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling P

- Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors. (2019).

- This compound | C27H21N3O3 | CID 49779393. (n.d.). PubChem - NIH.

- Chiauranib for Advanced Cancers (SCLC Trial). (n.d.). withpower.com.

- This compound by Shenzhen Chipscreen Biosciences for Pancreatic Cancer: Likelihood of Approval. (2025). Pharmaceutical Technology.

- This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- What Aurora B inhibitors are in clinical trials currently?. (2025).

- Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI.

- Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. (2017). PubMed Central.

Sources

- 1. Chiauranib [chipscreen.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chipscreenusa.com [chipscreenusa.com]

- 4. The Phase III clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved - BioSpace [biospace.com]

- 5. This compound by Shenzhen Chipscreen Biosciences for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemistry:this compound - HandWiki [handwiki.org]

- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C27H21N3O3 | CID 49779393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound - Chipscreen Biosciences - AdisInsight [adisinsight.springer.com]

- 12. biopharmaapac.com [biopharmaapac.com]

Aurora B Kinase Inhibition by Ibcasertib: A Technical Guide for Researchers

Introduction: The Critical Role of Aurora B Kinase in Mitosis and its Implication in Oncology

Aurora B kinase, a serine/threonine kinase, is a pivotal regulator of cell division. As a core component of the chromosomal passenger complex (CPC), Aurora B orchestrates several key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.[1] Its precise spatiotemporal activity is critical for ensuring faithful chromosome segregation and maintaining genomic stability. Dysregulation and overexpression of Aurora B are frequently observed in a multitude of human cancers, correlating with aneuploidy, tumor progression, and poor patient prognosis.[2][3] This has established Aurora B as a compelling therapeutic target for the development of novel anti-cancer agents.[2][4]

Ibcasertib (also known as Chiauranib or CS2164) is an orally bioavailable, multi-kinase inhibitor that demonstrates potent activity against Aurora B kinase.[5][6] Developed by Shenzhen Chipscreen Biosciences, this compound also targets other key kinases involved in tumor angiogenesis and inflammation, such as VEGFRs, PDGFRs, CSF-1R, and c-Kit.[5][6][7] This multi-targeted profile suggests that this compound may exert its anti-tumor effects through a dual mechanism: inhibiting mitosis and suppressing the tumor microenvironment. This guide provides an in-depth technical overview of the inhibition of Aurora B kinase by this compound, offering insights into its mechanism of action, preclinical and clinical evaluation, and detailed protocols for its investigation in a research setting.

This compound: A Multi-Kinase Inhibitor Targeting Aurora B

Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor with the chemical formula C27H21N3O3.[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases, thereby blocking their phosphotransferase activity.[9] A primary mechanism of its anti-mitotic effect is the potent inhibition of Aurora B kinase.[1][10] This inhibition disrupts the phosphorylation of key downstream substrates of Aurora B, most notably Histone H3 at serine 10 (H3S10ph).[1][9][11] The phosphorylation of Histone H3 is a critical event for chromatin condensation and proper chromosome alignment during mitosis.[9][11] By preventing this, this compound induces defects in mitotic progression, leading to G2/M phase cell cycle arrest and, ultimately, apoptosis in cancer cells.[1][10]

The multi-targeted nature of this compound also contributes to its anti-cancer activity by inhibiting signaling pathways crucial for tumor growth and survival. Its inhibition of VEGFR and PDGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Furthermore, by targeting CSF-1R, this compound can modulate the tumor microenvironment by affecting macrophage differentiation and function.[1]

Preclinical Evaluation of this compound

The anti-tumor activity of this compound has been demonstrated in a range of preclinical models, including various cancer cell lines and in vivo xenograft studies.

This compound has shown potent inhibitory activity against a panel of kinases, with low nanomolar IC50 values.

| Target Kinase | IC50 (nM) |

| Aurora B | 9 |

| VEGFR1 (Flt-1) | 8 |

| VEGFR2 (KDR) | 7 |

| VEGFR3 (Flt-4) | 9 |

| PDGFRα | 1 |

| PDGFRβ | 93 |

| c-Kit | 4 |

| CSF-1R | 7 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1] |

In cellular assays, this compound has been shown to:

-

Inhibit Histone H3 Phosphorylation: Treatment of cancer cell lines, such as the human T-cell acute lymphoblastic leukemia cell line Molt-4, with this compound resulted in a concentration-dependent reduction in the phosphorylation of Histone H3.[1]

-

Induce G2/M Cell Cycle Arrest: At a concentration of 3 µM, this compound induced a pronounced G2/M phase cell cycle arrest in tumor cells.[1]

-

Suppress Angiogenesis: In human umbilical vein endothelial cells (HUVECs) and NIH3T3 cells overexpressing PDGFRβ, this compound demonstrated anti-angiogenic effects by suppressing VEGFR/PDGFR phosphorylation, inhibiting ligand-dependent cell proliferation, and preventing capillary tube formation.[1]

Oral administration of this compound in several human tumor xenograft models in female BALB/c athymic mice resulted in remarkable tumor regression or complete inhibition of tumor growth at well-tolerated doses ranging from 0.5 to 40 mg/kg, administered once daily.[1]

Clinical Development of this compound

This compound is currently being evaluated in Phase II and III clinical trials for various solid tumors, including small-cell lung cancer (SCLC), ovarian cancer, and pancreatic cancer.[6]

Small-Cell Lung Cancer (SCLC)

A Phase I clinical trial (NCT03216343) has been conducted to evaluate the safety and efficacy of this compound in patients with advanced solid malignant tumors and relapsed/refractory SCLC.[1] While specific results from this trial are not yet fully published, the progression to later-phase trials suggests promising activity.[6]

Ovarian Cancer

A Phase Ib and II study investigated the efficacy and safety of this compound in combination with chemotherapy (etoposide or weekly paclitaxel) in Chinese patients with platinum-resistant or refractory ovarian cancer.[12]

-

Phase Ib (Monotherapy): In 25 patients, this compound monotherapy resulted in a median progression-free survival (PFS) of 3.7 months.[12]

-

Phase II (Combination Therapy): In 43 evaluable patients, the median PFS was 5.4 months for the chiauranib plus etoposide group and 5.6 months for the chiauranib plus weekly-paclitaxel group.[12] The combination therapy demonstrated significantly enhanced efficacy with manageable adverse events.[12]

Pancreatic Cancer

A Phase II trial for pancreatic ductal adenocarcinoma was initiated in 2024.[6]

Other Malignancies

A Phase I trial (NCT03074825) has also been initiated for patients with non-Hodgkin's lymphoma.[1] A study in patients with advanced hepatocellular carcinoma (NCT03245190) has also been registered.[13]

Safety and Tolerability

Across the clinical trials, this compound, both as a monotherapy and in combination with chemotherapy, has generally been reported to have a manageable safety profile.[12] As with other kinase inhibitors, adverse events are expected and require careful monitoring and management.[14][15][16]

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of this compound against Aurora B kinase.

Materials:

-

Recombinant human Aurora B kinase

-

Histone H3 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

-

Kinase Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

This compound or vehicle control (DMSO)

-

Aurora B kinase

-

Histone H3 substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value of this compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for Inhibition of Histone H3 Phosphorylation (Western Blot)

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Histone H3 in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Molt-4)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and rabbit anti-total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-